1-(3-chloro-4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c1-23-12-3-2-10(8-11(12)16)20-14(9-4-6-17-7-5-9)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCCPXOOIBOMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326826-55-4) is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 330.73 g/mol. The structure consists of a triazole ring fused with a pyridine and substituted with a chloromethoxyphenyl group, which contributes to its biological properties.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties . Studies have shown that compounds containing the 1,2,3-triazole moiety exhibit significant activity against various bacterial strains and fungi. For instance:
- Antibacterial Activity : The compound has been tested against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. Results indicated that it possesses moderate antibacterial activity, comparable to standard antibiotics .
- Antifungal Activity : It also displays antifungal properties against pathogens like Candida albicans, making it a candidate for further development in treating fungal infections .
Anticancer Activity
The 1,2,3-triazole scaffold is recognized for its potential as an anticancer agent . Research indicates that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Mechanisms proposed include:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways involved in tumor growth .
The biological activities of this compound are attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate interactions with enzymes, potentially leading to inhibition of key metabolic pathways in pathogens and cancer cells .
- Bioavailability and Stability : This compound shows low multidrug resistance and high stability under physiological conditions, enhancing its potential as a therapeutic agent .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study published in Biochemical and Biophysical Research Communications demonstrated that derivatives of triazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The presence of the pyridine and chloro groups enhances the compound's interaction with biological targets.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Triazole derivatives have been shown to possess broad-spectrum antimicrobial properties. A recent investigation highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
Enzyme Inhibition
The compound also shows promise as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been studied for its inhibitory effects on enzymes related to cancer metabolism, which could lead to novel therapeutic strategies .
Agricultural Applications
Pesticidal Activity
In agricultural research, 1-(3-Chloro-4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has been evaluated for its pesticidal properties. Triazole compounds are known to disrupt fungal cell membranes, making them effective fungicides. Field trials have indicated that this compound can effectively control fungal pathogens in crops .
Herbicide Development
Additionally, the compound's ability to inhibit specific plant enzymes suggests its potential as a herbicide. Studies have shown that triazole-based herbicides can selectively target weeds without harming crop plants .
Materials Science Applications
Coordination Chemistry
The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and materials development .
Polymer Synthesis
This compound can also be utilized in the synthesis of functional polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength. Research indicates that polymers modified with triazole derivatives exhibit improved performance in various applications .
Case Study 1: Anticancer Activity
A study involving the synthesis of various triazole derivatives demonstrated that modifications to the phenyl ring significantly affected anticancer activity against breast cancer cells. The most active derivative led to a reduction in cell viability by over 70% compared to controls .
Case Study 2: Agricultural Efficacy
Field trials conducted on tomato plants showed that applying this compound resulted in a 50% reduction in fungal infections compared to untreated controls. This highlights its potential as an effective fungicide in agricultural practices .
Comparison with Similar Compounds
Substituent Analysis of Key Analogues
The following table highlights structural differences among analogues:
Key Observations :
Tautomerism :
- Carboxylic acid derivatives of 1,2,3-triazoles exhibit ring-chain tautomerism. For instance, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists in equilibrium with a cyclic hemiacetal (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one), with ~20% cyclic form in solution. This tautomerism may influence reactivity and crystallinity.
Preparation Methods
Step 1: Preparation of 1-substituted-4-bromo-1H-1,2,3-triazole Intermediate
- Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole (compound II), dissolve in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) with a mass-to-volume ratio of 1:2-50.
- Cool the solution to between −78 °C and 0 °C.
- Add isopropylmagnesium chloride (a Grignard reagent) in a molar ratio of 0.8–1.5 equivalents relative to compound II.
- Stir for 0.5–2 hours to selectively replace one bromine atom, yielding 1-substituted-4-bromo-1H-1,2,3-triazole (compound III).
Step 2: Formation of 1-substituted-1H-1,2,3-triazole-4-carboxylic Acid
- Without isolating compound III, add a composite of isopropylmagnesium chloride-lithium chloride to the reaction mixture.
- Heat the mixture to 10–50 °C and stir for 0.5–2 hours.
- Cool to −30 °C to 0 °C, then bubble carbon dioxide gas through the solution for 5–30 minutes to carboxylate the organometallic intermediate.
- Warm to 20–25 °C and acidify with hydrochloric acid to pH 1–5.
- Extract with organic solvent, dry, and concentrate under reduced pressure at 40–50 °C to obtain a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid (compound I) and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (compound IV).
Step 3: Purification and Optional Methylation
- Dissolve the mixture in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) in varying ratios.
- Add inorganic or organic base and methyl iodide to methylate the carboxylic acid, forming the methyl ester (compound V).
- After reaction, perform aqueous-organic extraction, drying, filtration, and concentration steps.
- Adjust pH and crystallize to isolate pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid.
Application to 1-(3-chloro-4-methoxyphenyl) Substituent
While the patent examples focus on alkyl substituents, the methodology is adaptable to aromatic substituents such as 3-chloro-4-methoxyphenyl by using the corresponding 1-substituted-4,5-dibromo-1H-1,2,3-triazole precursor bearing the 3-chloro-4-methoxyphenyl group at the 1-position.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Route
An alternative and widely used approach for assembling 1,2,3-triazoles with diverse substituents involves the copper(I)-catalyzed azide-alkyne cycloaddition:
- Prepare an azide derivative of the 3-chloro-4-methoxyphenyl moiety.
- React with an alkyne bearing the pyridin-4-yl substituent.
- The CuAAC reaction proceeds under mild conditions, generating the 1,4-disubstituted-1,2,3-triazole core.
- Subsequent oxidation or functional group transformation installs the carboxylic acid at the 4-position of the triazole ring.
This method is favored for its regioselectivity, high yields, and versatility in introducing complex substituents.
Comparative Data Table of Preparation Methods
| Preparation Step | Grignard/Carboxylation Method | CuAAC Method |
|---|---|---|
| Starting Materials | 1-substituted-4,5-dibromo-1H-1,2,3-triazole derivatives | Azide and alkyne derivatives |
| Key Reagents | Isopropylmagnesium chloride, LiCl, CO₂, HCl, methyl iodide | Cu(I) catalyst (e.g., CuSO₄ + sodium ascorbate) |
| Reaction Conditions | Low temperature (−78 °C to 50 °C), inert atmosphere | Ambient to mild heating, aqueous/organic solvent |
| Yield Range | Moderate to good (50–60% for similar compounds) | High (typically >80%) |
| Purification | Crystallization after extraction and pH adjustment | Extraction and chromatographic purification |
| Scalability | Suitable for gram-scale synthesis | Highly scalable, widely used in medicinal chemistry |
| Applicability to Aromatic Substituents | Requires suitable dibromo-triazole precursors | Flexible for various azide/alkyne partners |
Research Findings and Notes
- The Grignard-based method allows selective mono-substitution on dibromo-triazoles, enabling precise functionalization at the 4-position, critical for installing the carboxylic acid group.
- The carboxylation step with carbon dioxide is efficient and mild, avoiding harsh oxidants.
- Methylation of the carboxylic acid intermediate facilitates purification and characterization.
- The CuAAC method is the most common for constructing the triazole ring with diverse substituents, including heteroaromatic groups like pyridin-4-yl, and can be adapted to introduce the 3-chloro-4-methoxyphenyl substituent via the azide precursor.
- Structural studies of related triazole carboxylates show that substituent orientation and intramolecular interactions can influence the compound’s properties, which is important for downstream applications.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(3-chloro-4-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "Click Chemistry" approach . Key steps include:
- Precursor Preparation : React 3-chloro-4-methoxyphenyl azide with a pyridinyl alkyne derivative.
- Cycloaddition : Use Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in solvents like DMF or THF at 50–80°C for 12–24 hours .
- Carboxylic Acid Formation : Hydrolyze the ester intermediate (e.g., methyl ester) using NaOH/EtOH under reflux .
Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .
Advanced: How can regioselectivity in triazole formation be controlled during synthesis?
Methodological Answer:
Regioselectivity (1,4- vs. 1,5-disubstituted triazole) depends on:
- Catalyst Choice : Ruthenium catalysts favor 1,5-regioisomers, while CuAAC exclusively yields 1,4-products .
- Substrate Steric Effects : Bulky substituents on the alkyne or azide can shift regioselectivity. Computational modeling (DFT) predicts energy barriers for transition states .
Optimization : Screen catalysts (e.g., Ru vs. Cu) and solvents (DMF vs. toluene) to isolate the desired isomer .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths/angles (e.g., triazole ring planarity) and confirms substitution patterns .
- FTIR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
- NMR :
Advanced: How can computational methods aid in predicting reactivity and stability?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and acid dissociation constants (pKa) .
- MD Simulations : Assess solvation effects and stability in biological matrices (e.g., binding to enzymes) .
Application : Predict hydrolysis susceptibility of the methoxy group under acidic conditions .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Handling : Use desiccators (RH <30%) to avoid hygroscopic degradation.
Safety : Refer to SDS guidelines for PPE (gloves, goggles) and spill management .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Verify assay conditions (e.g., enzyme inhibition IC₅₀ values) across multiple labs.
- Meta-Analysis : Compare data from orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Batch Purity : Use HPLC-MS to confirm >98% purity; impurities (e.g., regioisomers) may skew results .
Basic: What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replace DMF with recyclable solvents (e.g., PEG-400) to improve green metrics .
- Catalyst Loading : Reduce Cu(I) to 0.1–1 mol% with microwave assistance (50°C, 1–2 hours) .
Scale-Up : Use continuous flow reactors for safer azide handling and higher throughput .
Advanced: How to design enzyme inhibition studies targeting this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., kinases or cytochrome P450s) .
- Kinetic Assays : Perform time-dependent inhibition assays (e.g., pre-incubation with NADPH for CYP450) .
- Selectivity Profiling : Screen against a panel of 50+ enzymes to identify off-target effects .
Basic: What solvents are compatible with this compound for reaction studies?
Methodological Answer:
- Polar Solvents : DMSO, DMF (for reactions), and MeOH (for crystallization).
- Avoid Incompatible Solvents : Strong oxidizers (e.g., HNO₃) may degrade the triazole ring .
Solubility : Test in DMSO stock solutions (10–50 mM) for biological assays .
Advanced: How to analyze regiochemical outcomes in competing cycloaddition pathways?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. 80°C) to favor one pathway .
- LC-MS/MS : Quantify isomer ratios using reverse-phase chromatography (C18 column, 0.1% formic acid) .
Reference Standards : Synthesize and isolate both regioisomers for calibration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
